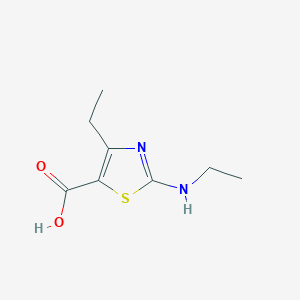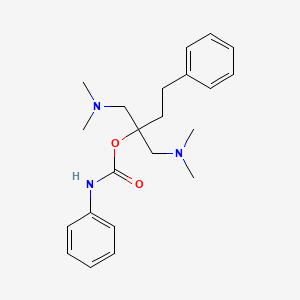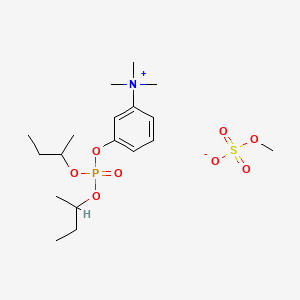
(m-Hydroxyphenyl)-trimethylammonium methylsulfate di-sec-butylphosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound [3-Di(butan-2-yloxy)phosphoryloxyphenyl]-trimethylazanium; methylsulfate is an organophosphorus compound. It is characterized by its distinctive phosphorus-oxygen bonds and phenyl group. This compound is noteworthy for its diverse applications in scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
First Route: One common synthetic route involves the reaction of a phenol derivative with an organophosphorus reagent. This reaction typically occurs under anhydrous conditions with the presence of a base to facilitate the formation of the phosphorus-oxygen bond.
Second Route: Another route involves the reaction of a trimethylazanium compound with a phosphorylated phenol derivative. This method often requires catalysis by a strong acid or heat to drive the reaction to completion.
Industrial Production Methods
In industrial settings, the production of [3-Di(butan-2-yloxy)phosphoryloxyphenyl]-trimethylazanium; methylsulfate involves large-scale synthesis under controlled conditions. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, leading to the formation of phosphine oxides.
Reduction: Reduction reactions can convert it back to its corresponding phenol and phosphorus derivatives.
Substitution: It is susceptible to nucleophilic substitution reactions, where the trimethylazanium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Typical reducing agents are lithium aluminum hydride and sodium borohydride.
Substitution: Reagents such as alkyl halides or nucleophilic salts are used under moderate temperatures.
Major Products
Oxidation Products: Phosphine oxides and hydroxylated phenyl derivatives.
Reduction Products: Phenol and organophosphorus compounds.
Substitution Products: Various substituted phenyl derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: This compound is used as an intermediate in the synthesis of more complex organophosphorus chemicals.
Biology: It serves as a probe in biochemical assays to study enzyme functions and interactions.
Medicine: Researchers explore its potential as a drug precursor and in the formulation of pharmaceuticals.
Industry: It is employed in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The compound exerts its effects primarily through interactions with molecular targets such as enzymes and cellular receptors. The phosphorus-oxygen bonds play a critical role in binding to active sites, thereby modulating biological pathways.
Comparaison Avec Des Composés Similaires
Comparison with Other Organophosphorus Compounds
Phosphine Oxides: Unlike [3-Di(butan-2-yloxy)phosphoryloxyphenyl]-trimethylazanium; methylsulfate, phosphine oxides have a different set of reactivity and applications.
Organophosphates: These compounds share some structural similarities but differ significantly in their biological and chemical properties.
Unique Features
The unique structure of [3-Di(butan-2-yloxy)phosphoryloxyphenyl]-trimethylazanium; methylsulfate, particularly its combination of butan-2-yloxy groups and trimethylazanium, distinguishes it from other compounds in terms of reactivity and application potential.
Conclusion
[3-Di(butan-2-yloxy)phosphoryloxyphenyl]-trimethylazanium; methylsulfate stands out for its unique structure and diverse applications across various fields. Its synthesis, reactivity, and potential for scientific research make it a valuable compound for both academic and industrial purposes.
Hope that gives you what you need! Anything else I can explain or explore about this compound?
Propriétés
Numéro CAS |
77967-13-6 |
|---|---|
Formule moléculaire |
C18H34NO8PS |
Poids moléculaire |
455.5 g/mol |
Nom IUPAC |
[3-di(butan-2-yloxy)phosphoryloxyphenyl]-trimethylazanium;methyl sulfate |
InChI |
InChI=1S/C17H31NO4P.CH4O4S/c1-8-14(3)20-23(19,21-15(4)9-2)22-17-12-10-11-16(13-17)18(5,6)7;1-5-6(2,3)4/h10-15H,8-9H2,1-7H3;1H3,(H,2,3,4)/q+1;/p-1 |
Clé InChI |
PRCOBLDZUHJLFC-UHFFFAOYSA-M |
SMILES canonique |
CCC(C)OP(=O)(OC1=CC=CC(=C1)[N+](C)(C)C)OC(C)CC.COS(=O)(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


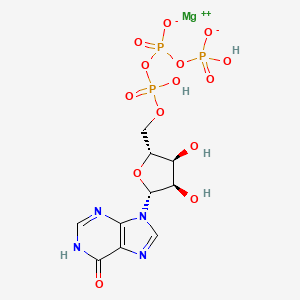
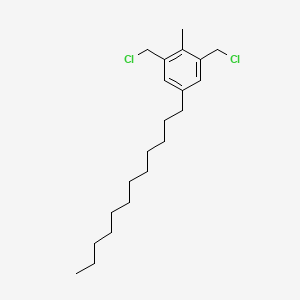
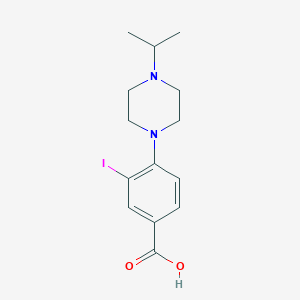

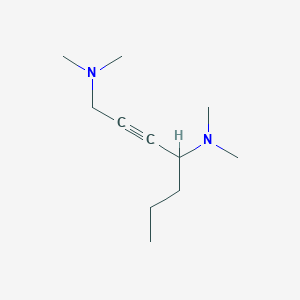
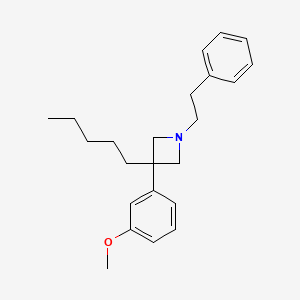
![Trimethyl[2-oxo-2-[[3-(triethoxysilyl)propyl]amino]ethyl]ammonium iodide](/img/structure/B15346315.png)
![2,4-Bis[(dimethylamino)methyl]phenol](/img/structure/B15346323.png)

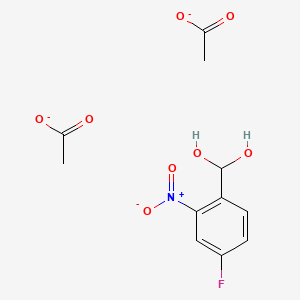
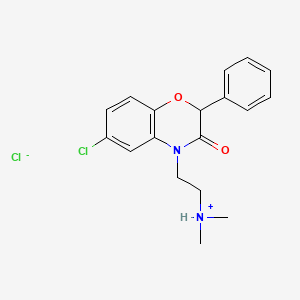
![2,6,6-Trimethylbicyclo[3.1.1]heptane-1-thiol](/img/structure/B15346347.png)
